The synthesis of azelaic bishydroxamic acid typically involves the reaction of azelaic acid with hydroxylamine. The reaction can be summarized as follows:
In industrial settings, continuous flow reactors may be employed to optimize the reaction efficiency and yield. Key parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to achieve high purity and yield of azelaic bishydroxamic acid. This method enhances productivity and reduces waste compared to batch processes.
Azelaic bishydroxamic acid features a molecular structure characterized by two hydroxamic acid functional groups attached to an azelaic acid backbone. The structural formula can be represented as follows:
Azelaic bishydroxamic acid participates in various chemical reactions:
Azelaic bishydroxamic acid exhibits several mechanisms of action that contribute to its biological activities:
Azelaic bishydroxamic acid has a wide range of applications across various scientific fields:
Azelaic bishydroxamic acid (ABHA; systematic name: N1,N9-dihydroxynonanediamide) is a linear aliphatic bishydroxamate with the molecular formula C9H18N2O4 and a molecular weight of 218.25 g/mol. Its structure features a nine-carbon dicarboxylic acid backbone where both terminal carboxylic groups are substituted with hydroxamic acid functionalities (–CONHOH). Key physicochemical properties include [4] [7]:
Table 1: Physicochemical Properties of ABHA
Property | Value |
---|---|
Molecular Formula | C9H18N2O4 |
Molecular Weight | 218.25 g/mol |
CAS Registry Number | 18992-11-5 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 8 |
Predicted LogP (XLogP) | 0.1 |
The bidentate hydroxamate groups enable zinc ion chelation in enzyme active sites, a critical feature for histone deacetylase (HDAC) inhibition. Fourier-transform infrared (FTIR) spectroscopy confirms characteristic carbonyl (C=O) stretches at 1640–1665 cm⁻¹ and N–O vibrations near 930–950 cm⁻¹ [3] [9]. Nuclear magnetic resonance (NMR) studies reveal methylene proton resonances between δ 1.2–2.3 ppm and hydroxyl proton signals at δ 8.5–9.0 ppm [3].
ABHA synthesis employs three primary strategies:
Solution-phase hydroxamation: Direct reaction of azelaoyl dichloride with hydroxylamine under basic conditions. Challenges include poor regioselectivity and low yields (typically 30–50%) due to hydrolysis side reactions [8].
Solid-phase synthesis: Uses hydroxymethyl polystyrene resin as a scaffold. Key steps [8]:
Table 2: ABHA Synthesis Method Comparison
Method | Yield Range | Purity | Scalability Challenges |
---|---|---|---|
Solution-phase | 30–50% | Moderate | Hydrolysis side reactions |
Solid-phase | 40–60% | High | Resin cost and cleavage inefficiency |
Hybrid (protected intermediates) | 55–77% | High | Catalyst dependency |
Critical optimization focuses on protecting group selection (e.g., benzyl vs. trityl groups), reaction temperature control (0–5°C to minimize decomposition), and catalyst screening (e.g., Pd/C for hydrogenation) [3] [8].
ABHA’s HDAC inhibitory activity stems from three structural components [1] [6] [9]:
Zinc-binding group (ZBG): The bishydroxamate motif chelates Zn2+ ions in HDAC catalytic pockets, with 50–100-fold greater potency than monocarboxylate analogs. The hydroxamic acid dissociation constant enables stronger Zn2+ affinity compared to carboxylates.
Linker length: The seven-methylene spacer (–(CH2)7–) optimally spans the HDAC active site tunnel. Shorter chains (C5) reduce activity by 75%, while longer chains (C10) impair steric fitting [1] [6].
Hydrophobic cap: Though ABHA lacks complex capping groups, its terminal alkyl chain interacts with rim residues of HDACs. In silico docking shows the nonyl chain occupies a hydrophobic cleft near Phe-205 and His-208 in HDAC7 [5] [10].
Table 3: HDAC Inhibition Profile of ABHA
HDAC Class | Isoform Sensitivity | IC50 Range | Transcriptional Effects |
---|---|---|---|
Class I | HDAC1, HDAC3 | 30–100 µM | p21 inhibition, c-fos activation |
Class IIa | HDAC7 | <50 µM (predicted) | Metallothionein promoter modulation |
Class IIb | HDAC6 | >100 µM | Limited activity |
ABHA exhibits tumor-selective cytotoxicity, with dose-response differentials between malignant (IC50 30–100 µg/mL) and normal cells (IC50 >300 µg/mL). SAR studies reveal:
Industrial-scale ABHA manufacturing faces three major hurdles:
Yield optimization: Current routes exhibit low atom economy due to multi-step protection/deprotection. Batch processes yield ≤60% product, requiring costly chromatography for purity >95% [3] [8]. Continuous flow chemistry trials show promise by minimizing hydrolysis side reactions.
Purification challenges: Hydroxamic acids form stable iron complexes during workup, requiring chelating resins (e.g., EDTA-functionalized silica) for removal. Residual metal content must be <10 ppm for biological applications [3] [8].
Enzymatic approaches: Exploratory studies use lipase-catalyzed ester ammoniolysis with hydroxylamine, but low conversion rates (<25%) and enzyme inhibition by products limit viability [5].
Scale-up economic analyses indicate solvent selection (DMF vs. dichloromethane) and catalyst recycling as key cost drivers. Hybrid production strategies—combining chemical synthesis for the azelaate backbone with biotechnological hydroxamation—are under investigation to improve sustainability [3] [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7